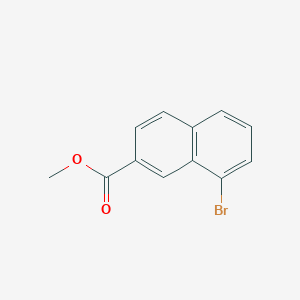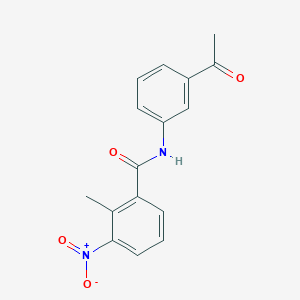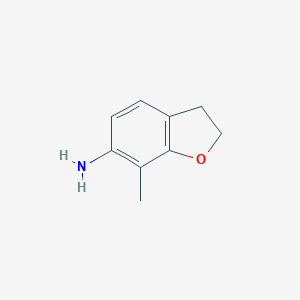
7-Methyl-2,3-dihydro-1-benzofuran-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3-dihydro-1-benzofuran-6-amine, also known as 6-APB, is a synthetic compound that belongs to the benzofuran class of drugs. It is a psychoactive substance that is known to produce euphoric and stimulant effects similar to MDMA, a popular recreational drug. However, 6-APB is not approved for medical use and is considered a controlled substance in many countries.
Mechanism Of Action
The exact mechanism of action of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine is not fully understood, but it is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a 5-HT2A receptor agonist. This means that it increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to a feeling of euphoria and increased energy. Additionally, the activation of 5-HT2A receptors is thought to contribute to the hallucinogenic effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine are similar to those of MDMA and other stimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration, muscle tension, and jaw clenching. Additionally, it can lead to changes in mood, perception, and thought processes, including hallucinations and altered states of consciousness.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Methyl-2,3-dihydro-1-benzofuran-6-amine in lab experiments include its ability to produce consistent and predictable effects on behavior and cognition, its relatively long half-life, and its availability as a research chemical. However, there are also limitations to its use, including the potential for abuse and addiction, the lack of clinical data on its safety and efficacy, and the legal and ethical considerations surrounding its use.
Future Directions
There are several future directions for research on 7-Methyl-2,3-dihydro-1-benzofuran-6-amine, including its potential therapeutic applications in the treatment of depression, anxiety, and PTSD, the development of safer and more effective analogs, and the exploration of its effects on brain function and behavior. Additionally, further research is needed to understand the long-term effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine use and its potential for abuse and addiction.
Synthesis Methods
The synthesis of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine involves a multi-step process that starts with the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate to produce 3,4-methylenedioxyphenyl-2-nitropropene. This compound is then reduced using a reducing agent such as sodium borohydride to yield 3,4-methylenedioxyphenyl-2-propanamine. Finally, the addition of a methyl group to the amine group using a reagent such as methyl iodide produces 7-methyl-2,3-dihydro-1-benzofuran-6-amine.
Scientific Research Applications
7-Methyl-2,3-dihydro-1-benzofuran-6-amine has been studied extensively in the field of pharmacology and neuroscience due to its psychoactive effects. It has been used in animal models to investigate its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, 7-Methyl-2,3-dihydro-1-benzofuran-6-amine has been used in studies exploring the role of the serotonin system in the brain and its effects on behavior and cognition.
properties
CAS RN |
196091-47-1 |
|---|---|
Product Name |
7-Methyl-2,3-dihydro-1-benzofuran-6-amine |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C9H11NO/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3H,4-5,10H2,1H3 |
InChI Key |
GLKDIFFQNOVPHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCC2)N |
Canonical SMILES |
CC1=C(C=CC2=C1OCC2)N |
synonyms |
6-Benzofuranamine,2,3-dihydro-7-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)

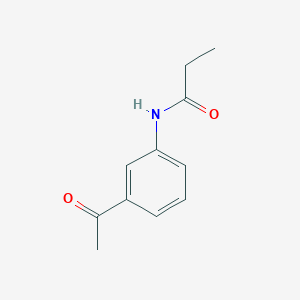
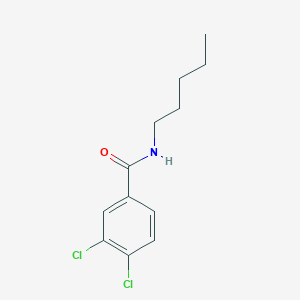

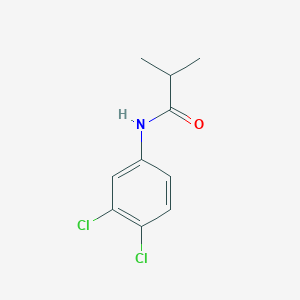
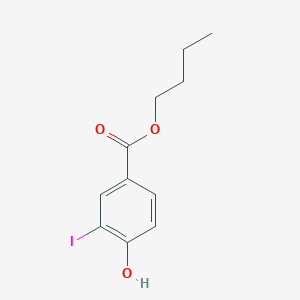
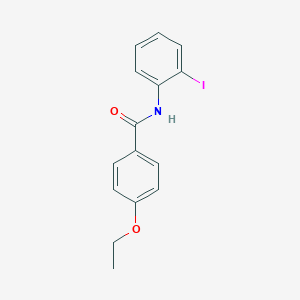

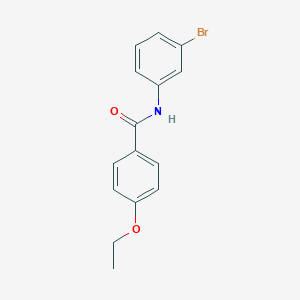
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
